(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile
Description
(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is a chiral nitrile derivative featuring a stereospecific amine group and a substituted phenyl ring. Its molecular formula is C₉H₈BrFN₂, with a molecular weight of 243.08 g/mol (calculated based on structural analogs ). The compound’s structure includes a bromine atom at the para position and a fluorine atom at the ortho position of the phenyl ring, which may influence its electronic, steric, and biological properties.
Properties
Molecular Formula |
C9H8BrFN2 |
|---|---|
Molecular Weight |
243.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-bromo-2-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrFN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |
InChI Key |
IVEBFYBPPSKGDK-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)[C@H](CC#N)N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis usually starts from 4-bromo-2-fluorobenzaldehyde or closely related halogenated benzaldehydes. These are commercially available or can be synthesized by selective halogenation of fluorobenzene derivatives.
Asymmetric Synthesis of the Chiral Aminopropanenitrile
A common approach involves the following sequence:
Step 1: Formation of α-amino nitrile intermediate
This is often achieved by a Strecker-type reaction, where the halogenated benzaldehyde undergoes condensation with ammonia or an amine source and cyanide ion (e.g., potassium cyanide or trimethylsilyl cyanide) to form the α-aminonitrile intermediate.
Step 2: Chiral induction
To obtain the (3S)-enantiomer, asymmetric catalysts or chiral auxiliaries are employed. These may include chiral Lewis acids, organocatalysts, or enzymatic resolution methods to favor the formation of the desired stereochemistry at the α-carbon.
Step 3: Purification
The product is purified by chromatographic techniques or recrystallization to achieve high enantiomeric purity.
Alternative Synthetic Routes
Chiral pool synthesis: Using naturally occurring chiral building blocks such as amino acids or chiral alcohols to construct the amino nitrile moiety with the desired stereochemistry.
Enzymatic resolution: Post-synthesis separation of racemic mixtures by enzymatic hydrolysis or selective crystallization.
Continuous flow synthesis: Industrial optimization may employ continuous flow reactors to improve yield, purity, and reproducibility by controlling reaction parameters precisely.
Representative Reaction Scheme
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 4-Bromo-2-fluorobenzaldehyde, NH3 or amine, KCN or TMSCN, solvent (e.g., MeOH) | Strecker reaction to form racemic α-aminonitrile intermediate |
| 2 | Chiral catalyst (e.g., chiral Lewis acid), controlled temperature | Asymmetric induction to favor (3S)-enantiomer formation |
| 3 | Chromatography or recrystallization | Purification and enantiomeric excess enhancement |
Key Research Findings and Data
Yield and Purity
- Typical yields for the Strecker reaction step range from 60% to 85%, depending on reaction conditions and substrate purity.
- Enantiomeric excess (ee) values above 95% have been reported when chiral catalysts or auxiliaries are applied effectively.
- Purity is confirmed by NMR, HPLC with chiral stationary phases, and mass spectrometry.
Physical and Chemical Properties
| Property | Data |
|---|---|
| Molecular Formula | C9H8BrFN2 |
| Molecular Weight | 243.08 g/mol |
| Melting Point | Not widely reported |
| Solubility | Soluble in organic solvents (e.g., DMSO, MeOH) |
| Stereochemistry | (3S)-configuration confirmed by chiral HPLC and optical rotation |
Reaction Conditions Optimization
- Temperature control during cyanide addition is critical to minimize side reactions.
- Use of dry, oxygen-free solvents improves yield and reduces impurities.
- pH control during amination steps enhances selectivity.
Comparative Notes on Related Compounds
Substituent position on the phenyl ring (e.g., 3-bromo-5-fluoro vs. 4-bromo-2-fluoro) influences reactivity and biological activity, thus preparation methods are often adapted to accommodate electronic and steric effects of these substituents.
Summary Table of Preparation Methods
| Method Type | Description | Advantages | Limitations |
|---|---|---|---|
| Strecker Reaction + Chiral Catalysis | Direct α-aminonitrile formation with asymmetric induction | High stereoselectivity; straightforward | Requires chiral catalysts; cyanide handling |
| Chiral Pool Synthesis | Use of chiral starting materials | High stereochemical purity | Longer synthetic route |
| Enzymatic Resolution | Separation of racemic mixture | Mild conditions; eco-friendly | Additional steps; lower throughput |
| Continuous Flow Synthesis | Industrial scale optimization | Improved yield, safety, reproducibility | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile can undergo various types of chemical reactions, including:
- Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
- Reduction Reactions: The nitrile group can be reduced to an amine.
- Oxidation Reactions: The amino group can be oxidized to a nitro group.
- Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
- Reduction Reactions: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
- Oxidation Reactions: Common reagents include potassium permanganate or chromium trioxide.
- Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
- Reduction Reactions: Products include primary amines.
- Oxidation Reactions: Products include nitro derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile has several scientific research applications, including:
- Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
- Biology: Studied for its potential interactions with biological macromolecules.
- Medicine: Investigated for its potential pharmacological properties.
- Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is not well-documented. it is likely to interact with biological systems through its functional groups, such as the amino and nitrile groups. These interactions may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with other propanenitrile derivatives, differing primarily in halogen substitution patterns and their positions on the phenyl ring. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
Halogen Effects: Bromine (Br) vs. Fluorine (F): The electron-withdrawing fluorine atom at the ortho position (2-F) in the target compound could stabilize the phenyl ring electronically, influencing reactivity or binding interactions.
Substituent Position :
- In the 4-bromo-2-fluoro analog, bromine’s para position minimizes steric hindrance compared to the 2-bromo-3-fluoro analog, where bromine and fluorine are adjacent, likely increasing steric bulk .
Availability :
- The chloro-substituted analog (4-Cl, 2-F) is discontinued, possibly due to synthetic challenges, stability issues, or toxicity concerns .
Biological Activity
(3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanenitrile is a compound of significant interest in medicinal chemistry, primarily due to its unique structural characteristics and potential biological activities. The presence of an amino group, a bromo substituent, and a fluorophenyl moiety suggests that this compound may interact with various biological targets, making it a candidate for drug development and synthesis of complex organic molecules.
- Molecular Formula : C9H8BrFN2
- Molecular Weight : 243.08 g/mol
- CAS Number : 1212958-48-9
The compound's structure allows for diverse reactivity, including nucleophilic substitution reactions, hydrolysis of the nitrile group, and participation in cross-coupling reactions such as Suzuki or Heck reactions .
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The amino group can facilitate binding to active sites, while the halogen substituents may enhance lipophilicity and influence pharmacokinetics. Research into its mechanism of action is ongoing, focusing on:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.
- Receptor Binding : Modulation of receptor activity, which could lead to therapeutic effects.
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound. Here are some notable findings:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, potentially reducing cytokine production in activated immune cells.
- Neuroprotective Properties : Investigations into its effects on neuronal cells have shown promise in mitigating oxidative stress and neuroinflammation.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains bromo and fluoro substituents | Potential anticancer and anti-inflammatory activity |
| (3S)-3-Amino-3-(4-bromophenyl)propanenitrile | Lacks fluorine; may have different activity | Reduced potency in receptor modulation |
| (3S)-3-Amino-3-(4-chlorophenyl)propanenitrile | Chlorinated variant; useful for comparative studies | Varies in enzyme inhibition effectiveness |
This table highlights how variations in halogen substitutions can significantly impact the biological activities of these compounds.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
- Inflammatory Response : In a model of acute inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its role in modulating immune responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
